molecular formula C8H7Cl2N3OS B4570296 N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide

N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide

Cat. No.: B4570296
M. Wt: 264.13 g/mol
InChI Key: ITWPAMMEHLVLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H7Cl2N3OS and its molecular weight is 264.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.9686884 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Dissolution Thermodynamics

Studies on solubility and dissolution thermodynamics provide foundational knowledge for the formulation of pharmaceutical compounds. For instance, the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid (INH) analog, has been thoroughly investigated in different solvents and temperatures, indicating its potential for formulation development in pharmaceutical industries (Shakeel, Bhat, & Haq, 2014). This research aids in understanding how such compounds can be dissolved and delivered effectively in medical applications.

Antibacterial Activity

Thiosemicarbazides and their derivatives have been synthesized and evaluated for antibacterial activity against various bacterial strains. This includes studies on compounds like 2-(2-(4-chlorophenyl)acetyl)-N-arylhydrazinecarbothioamides and their potential as antibacterial agents, demonstrating the role of structural modifications in enhancing antibacterial efficacy (Desai, Bhavsar, Shah, & Saxena, 2008).

Fluorescent Probes and Sensors

Hydrazine-carbothioamide-based compounds have been utilized as fluorescent probes for the detection of metal ions, such as Zn2+. For example, a practical fluorescent chemosensor was developed for selective Zn2+ detection in various samples, illustrating the compound's utility in environmental monitoring and biological imaging (Suh, Gil, Yoon, Kim, & Kim, 2022).

Corrosion Inhibition

Thiosemicarbazide derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Studies reveal their efficacy in protecting metals like mild steel, linking molecular structure to inhibition performance and offering insights into environmentally friendly corrosion protection strategies (Ebenso, Isabirye, & Eddy, 2010).

Anticonvulsant and Muscle Relaxant Activities

Research into the anticonvulsant and muscle relaxant activities of hydrazinecarbothioamide derivatives has shown promising results. Compounds synthesized for this purpose exhibited significant efficacy in preclinical models, highlighting their potential in developing new treatments for epilepsy and related neurological conditions (Sharma, Verma, Sharma, & Prajapati, 2013).

Properties

IUPAC Name

N-[(2,5-dichlorophenyl)carbamothioylamino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3OS/c9-5-1-2-6(10)7(3-5)12-8(15)13-11-4-14/h1-4H,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWPAMMEHLVLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)NNC=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 4
N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 5
N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 6
N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.